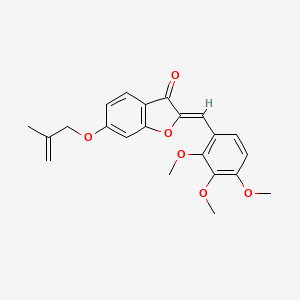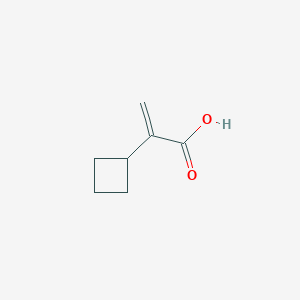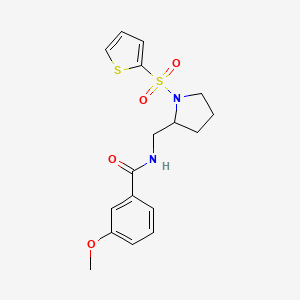![molecular formula C11H14FN B2977880 Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis CAS No. 2137136-14-0](/img/structure/B2977880.png)
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutyl ring substituted with a fluorine atom and a phenyl group, making it a valuable target for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, typically involves the formation of the cyclobutyl ring followed by the introduction of the fluorine and phenyl substituents. One common approach is the cyclization of a suitable precursor, such as a 1,3-diene, under conditions that promote ring closure. The fluorine atom can be introduced using electrophilic fluorination reagents, while the phenyl group can be added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors for efficient cyclization and fluorination steps, as well as the application of catalytic systems to enhance reaction yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, has several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on cyclobutyl ring stability and reactivity.
Biology: The compound can be used in biochemical studies to investigate the interactions of fluorinated cyclobutyl derivatives with biological macromolecules.
Industry: Utilized in the development of advanced materials and agrochemicals due to its unique structural properties.
Mechanism of Action
The mechanism by which Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to enzymes or receptors. The phenyl group may enhance hydrophobic interactions, contributing to the compound’s overall activity. Pathways involved in its mechanism of action include modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Fluorocyclobutylamine: Lacks the phenyl group, making it less hydrophobic.
1-Phenylcyclobutylamine: Does not contain the fluorine atom, resulting in different electronic properties.
3-Phenylcyclobutanone: Contains a carbonyl group instead of an amine, leading to different reactivity.
Uniqueness
Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis, is unique due to the combination of the fluorine atom and phenyl group on the cyclobutyl ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-fluoro-1-phenylcyclobutyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,10H,6-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCFLTYDPJCCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CN)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)



![2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)





![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2977815.png)

![2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2977817.png)
![N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2977818.png)
